molecular formula C11H10O2 B3392210 3-(4-Ethynylphenyl)propanoic acid CAS No. 880081-84-5

3-(4-Ethynylphenyl)propanoic acid

Cat. No. B3392210
M. Wt: 174.20 g/mol
InChI Key: BSEGSZWCQJVFRK-UHFFFAOYSA-N
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Description

3-(4-Ethynylphenyl)propanoic acid is a chemical compound with the CAS Number: 880081-84-5 . It has a molecular weight of 174.2 and its IUPAC name is 3-(4-ethynylphenyl)propanoic acid . The compound is stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for 3-(4-Ethynylphenyl)propanoic acid is 1S/C11H10O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h1,3-6H,7-8H2,(H,12,13) . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-(4-Ethynylphenyl)propanoic acid has a molecular weight of 174.2 . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Crystal Structure and Chemical Stability

3-(4-Ethynylphenyl)propanoic acid has been researched for its potential in enhancing chemical stability and liposolubility. A derivative, 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized to improve these properties and was found to release bioactive danshensu upon hydrolysis. Its crystal structure and stereochemistry were examined through X-ray single crystal diffraction analysis (Chen et al., 2016).

Dye-Sensitized Solar Cells

This compound has been utilized in the synthesis of novel thiaporphyrins for applications in dye-sensitized solar cells (DSSCs). The presence of an ethynylphenyl linker in these thiaporphyrins significantly influenced their optical, electrochemical, and photovoltaic properties, leading to higher efficiency in DSSCs (Mane & Hung, 2014).

Renewable Building Block in Materials Science

Phloretic acid, a variant of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in materials science. It has been used to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering a sustainable alternative to phenol. This has potential applications in creating materials with suitable thermal and thermo-mechanical properties for various uses (Trejo-Machin et al., 2017).

Histamine H3-Receptor Antagonism

In medical research, 4-alkynylphenyl ether derivatives of 3-(1H-imidazol-4-yl)propanol, which include a structure related to 3-(4-Ethynylphenyl)propanoic acid, have been investigated as potent and selective histamine H3-receptor antagonists. These compounds have shown promising oral activity and improved brain penetration, making them potential candidates for treating diseases of the central nervous system (Krause et al., 1998).

Thermochemistry and Kinetics in Biofuels

Studies on the thermochemistry and kinetics of esters related to 3-(4-Ethynylphenyl)propanoic acid, such as ethyl propanoate, have provided insights into initiation reactions and intermediate products in unimolecular decomposition reactions. This research is relevant to understanding the behaviorof biofuels and can contribute to the development of more efficient and cleaner energy sources (El‐Nahas et al., 2007).

Polymorphism in Pharmaceutical Compounds

Research has been conducted on polymorphic forms of compounds structurally related to 3-(4-Ethynylphenyl)propanoic acid, with specific focus on their characterization using spectroscopic and diffractometric techniques. This has implications for the pharmaceutical industry, particularly in the analytical and physical characterization of complex molecular structures (Vogt et al., 2013).

Synthesis of Derivatives for Biological Applications

The compound has been used as a starting material for synthesizing new derivatives with potential biological applications. For instance, research has been conducted on the synthesis of new pyrazoline derivatives derived from related compounds, which could have implications in medicinal chemistry and drug development (Al-jobury et al., 2016).

Degradation in Wastewater Treatment

Studies on the degradation of compounds similar to 3-(4-Ethynylphenyl)propanoic acid in advanced oxidation processes for wastewater treatment have identified various transient products. This research is crucial for understanding the environmental impact and treatment of organic pollutants (Sun & Pignatello, 1993).

Solubility Studies for Flame Retardants

The solubility of compounds related to 3-(4-Ethynylphenyl)propanoic acid has been studied in various solvents, which is significant for their application as flame retardants. Understanding the solubility properties of these compounds can aid in their effective use in various industrial applications (Jia et al., 2013).

Synthesis Methods for Biologically Active Compounds

3-(4-Ethynylphenyl)propanoic acid and its derivatives have been used in the synthesis of biologically active compounds. For example, methods have been developed for synthesizing 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of therapeutically relevant compounds (Orlinskii, 1996).

properties

IUPAC Name

3-(4-ethynylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h1,3-6H,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEGSZWCQJVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethynylphenyl)propanoic acid

CAS RN

880081-84-5
Record name 3-(4-ethynylphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Christiansen, C Urban, M Grundmann… - Journal of medicinal …, 2011 - ACS Publications
The free fatty acid receptor 1 (FFA1, also known as GPR40) enhances glucose-stimulated insulin secretion from pancreatic β-cells and is recognized as an interesting new target for …
Number of citations: 86 pubs.acs.org
D Thonon, C Kech, J Paris, C Lemaire… - Bioconjugate …, 2009 - ACS Publications
The alkyne-azide Cu(I)-catalyzed Huisgen cycloaddition, a click type reaction was used to label a peptide with fluorine-18. A novel solid phase synthesis approach for the preparation of …
Number of citations: 100 pubs.acs.org
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa
K Fujimoto, M Kajino, M Inouye - Research on Chemical Intermediates, 2013 - Springer
A variety of fluorophores were introduced at the N-termini of short peptides for use as biological-probes. The fluorescent peptides were cross-linked with a diacetylenic cross-linking …
Number of citations: 4 link.springer.com

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